
alpha-CGRP (19-37) (human)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-CGRP (19-37) (human) is a variant of the alpha-CGRP neuropeptide . Alpha-CGRP is a 37-amino acid neuropeptide that is formed by alternative splicing of the calcitonin/CGRP gene located on chromosome 11 . It is a member of the calcitonin family of peptides, which includes calcitonin, amylin, adrenomedullin, adrenomedullin 2 (intermedin), and calcitonin‑receptor‑stimulating peptide . Alpha-CGRP is an endogenous calcitonin gene-related peptide receptor (CGRP) agonist . It is a long-lasting vasodilator and also reduces the secretion of both mouse Ins1 and Ins2 proteins and remodels amylin fibrillization in mouse pancreatic β-cells .
Synthesis Analysis
Alpha-CGRP is produced in both peripheral and central neurons . It is synthesized in the ventral horn of the spinal cord and may contribute to the regeneration of nervous tissue after injury . Alpha-CGRP is also synthesized in the dorsal horn of the spinal cord and may be linked to the transmission of pain . After synthesis, alpha-CGRP remains stored in vesicles at the terminal ends of the nerves. As nerves depolarize, alpha-CGRP is released from the nerve terminals through the exocytosis process and interacts with its receptor, eliciting its cellular effects mainly via the generation of intracellular cAMP .Molecular Structure Analysis
Alpha-CGRP (19-37) (human) has a molecular formula of C86H137N25O25 and a molecular weight of 1921.16 . The structure of human alpha-CGRP has been revealed to contain four clear domains . The first seven residues of the NH2 terminus make up the first domain and form a ringlike structure, held together by a disulfide bridge .Physical And Chemical Properties Analysis
Alpha-CGRP (19-37) (human) is a solid substance with a molecular weight of 1921.16 . It is soluble in water at a concentration of 10 mg/mL .Mecanismo De Acción
Alpha-CGRP (19-37) (human) binds to its receptor located on the cell membrane of several cell types including, smooth muscle cells, endothelial cells, and cardiomyocytes . The CGRP receptor complex consists of a seven-domain G-protein coupled receptor (GPCR) known as calcitonin receptor-like receptor (CRLR) associated with a single transmembrane protein recognized as receptor activity modifying protein-1 (RAMP1) . CGRP leads to vasodilation via two distinct mechanisms. Direct activation of the receptor complex in vascular smooth muscle cells causes protein kinase A (PKA)-mediated smooth muscle relaxation, or indirectly by nitric oxide from endothelial cells .
Propiedades
IUPAC Name |
(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]butanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C86H137N25O25/c1-42(2)66(82(132)96-39-64(119)98-58(41-113)80(130)99-51(26-17-19-29-87)74(124)97-46(9)72(122)101-53(71(93)121)32-48-22-13-11-14-23-48)107-79(129)57(36-62(92)117)105-85(135)70(47(10)114)110-81(131)59-28-21-31-111(59)86(136)69(45(7)8)109-78(128)54(33-49-24-15-12-16-25-49)102-76(126)56(35-61(91)116)104-77(127)55(34-60(90)115)103-75(125)52(27-18-20-30-88)100-83(133)68(44(5)6)108-84(134)67(43(3)4)106-65(120)38-94-63(118)37-95-73(123)50(89)40-112/h11-16,22-25,42-47,50-59,66-70,112-114H,17-21,26-41,87-89H2,1-10H3,(H2,90,115)(H2,91,116)(H2,92,117)(H2,93,121)(H,94,118)(H,95,123)(H,96,132)(H,97,124)(H,98,119)(H,99,130)(H,100,133)(H,101,122)(H,102,126)(H,103,125)(H,104,127)(H,105,135)(H,106,120)(H,107,129)(H,108,134)(H,109,128)(H,110,131)/t46-,47+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,66-,67-,68-,69-,70-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSLCFQNQGBODH-NGVSOPMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C86H137N25O25 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1921.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


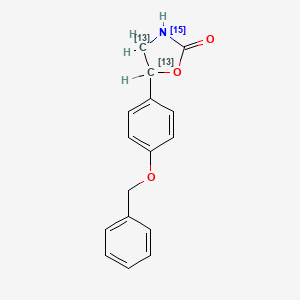

![4-Benzyloxy-[7-13C]benzyl Alcohol](/img/structure/B562241.png)
![4-Methoxy-[7-13C]benzyl Alcohol](/img/structure/B562244.png)
![Methyl 4-Methoxy-[7-13C]-benzoate](/img/structure/B562245.png)
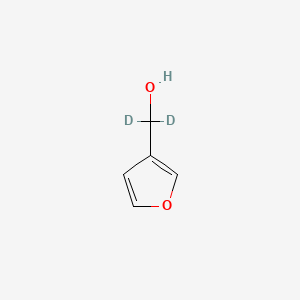
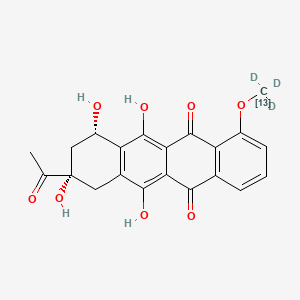
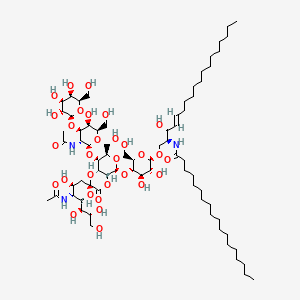

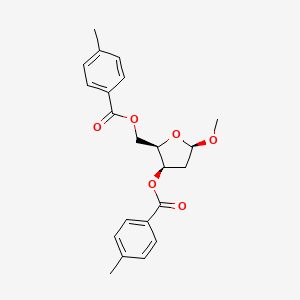
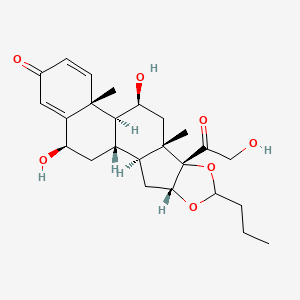
![2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride](/img/structure/B562258.png)
